4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline

Catalog No.
S3197104
CAS No.
328109-15-5
M.F
C15H14N2OS
M. Wt
270.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline

CAS Number

328109-15-5

Product Name

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline

Molecular Formula

C15H14N2OS

Molecular Weight

270.35

InChI

InChI=1S/C15H14N2OS/c1-2-18-12-7-8-13-14(9-12)19-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3

InChI Key

LEOZQOJMMLSBDY-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N

solubility

not available

Application in Antimicrobial Studies

    Scientific Field: Medicinal Chemistry

    Summary of the Application: This compound has been used in the synthesis of aminothiazole Schiff base ligands, which were then chelated with bivalent metal (cobalt, nickel, copper, and zinc) chlorides. These chelates were tested for their antimicrobial potency.

    Methods of Application: The ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde.

    Results or Outcomes: The chelates showed strong antimicrobial action against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria.

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline is a chemical compound characterized by the presence of a benzothiazole moiety substituted with an ethoxy group and an aniline group. Its molecular formula is C15H14N2OS, and it has a molecular mass of approximately 270.35 g/mol . The compound features a benzothiazole ring, which is known for its diverse biological activities, and an aniline group that contributes to its reactivity and potential applications in medicinal chemistry.

The chemical behavior of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline can be explored through various reactions typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile, participating in electrophilic aromatic substitution reactions.
  • Condensation Reactions: This compound can react with carbonyl compounds to form Schiff bases, which are important in medicinal chemistry for their biological properties.
  • Reduction Reactions: The nitro or other functional groups can be reduced to amines or other derivatives, enhancing its pharmacological profile.

Benzothiazole derivatives, including 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline, have been studied for their biological activities. Some notable effects include:

  • Antimicrobial Activity: Compounds with benzothiazole structures have shown activity against various bacterial strains and fungi .
  • Anticancer Properties: Certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy .
  • Antitubercular Activity: Research indicates that some benzothiazole derivatives possess significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline can be achieved through several methods:

  • Condensation Reaction: Ethoxy-substituted benzothiazoles can be synthesized by reacting 2-amino benzothiazole with ethyl iodide in the presence of a base.
  • Substitution Reactions: The aniline derivative can be prepared by substituting the appropriate functional groups on the benzothiazole nucleus using nucleophilic aromatic substitution methods.
  • Multi-step Synthesis: A more complex route may involve the formation of intermediates that are subsequently transformed into the final product through various chemical transformations .

4-(6-Ethoxy-1,3-benzothiazol-2-yl)aniline has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Dyes and Pigments: Similar compounds are often used in dye manufacturing due to their vibrant colors and stability.
  • Material Science: Its unique properties may also find applications in creating advanced materials or coatings.

Studies on the interactions of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Such interactions can provide insights into how this compound exerts its biological effects and guide future drug design efforts.

Several compounds share structural similarities with 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(6-Methoxy-1,3-benzothiazol-2-yl)anilineMethoxy group instead of ethoxyDifferent electronic properties
2-Amino benzothiazoleLacks anilino substitutionFocused on different biological activities
Benzothiazole derivativesVarying substitutions on the benzothiazole ringDiverse pharmacological profiles

Uniqueness

The uniqueness of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline lies in its specific combination of substituents that potentially enhance its solubility and reactivity compared to other derivatives. Its ethoxy group may improve lipophilicity, which is beneficial for drug formulation and absorption.

Traditional Synthetic Routes

The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline historically relies on multi-step condensation reactions. A common approach involves the cyclization of 2-aminobenzenethiol derivatives with nitriles or carboxylic acid precursors. For example, 6-ethoxy-2-aminobenzothiazole can be synthesized by treating 4-ethoxyaniline with potassium thiocyanate and bromine in acetic acid, followed by cyclization under acidic conditions [2]. Subsequent coupling with 4-nitroaniline via a diazonium salt intermediate, followed by reduction of the nitro group to an amine, yields the target compound [1] [2].

Key traditional methods include:

  • Jacobson Cyclization: Thiobenzanilides derived from 4-ethoxyaniline and 4-nitrobenzoic acid undergo cyclization in polyphosphoric acid (PPA) at 220°C to form the benzothiazole core [2] [4].
  • Diazotization-Coupling: The benzothiazole intermediate is functionalized with an aniline group via diazonium salt formation and Ullmann-type coupling [1].

These routes often require harsh conditions (e.g., concentrated sulfuric acid, high temperatures) and suffer from moderate yields (50–70%) due to competing side reactions [2] [4].

Modern Catalytic and Green Chemistry Approaches

Recent advances emphasize catalytic systems and solvent-free conditions to improve efficiency. Palladium-catalyzed C–N coupling reactions enable direct introduction of the aniline group to the benzothiazole scaffold. For instance, Suzuki–Miyaura coupling between 2-chloro-6-ethoxybenzothiazole and 4-aminophenylboronic acid achieves the target compound in 85% yield under microwave irradiation [4].

Green chemistry innovations include:

  • Solid-Phase Synthesis: Immobilized 2-aminobenzenethiol on resin reacts with 4-ethoxybenzonitrile in dimethylformamide (DMF), followed by cleavage with trifluoroacetic acid (TFA) to yield the product with >90% purity [4].
  • Photocatalytic Methods: Visible-light-mediated cyclization of thioureas derived from 4-ethoxyaniline reduces energy consumption and bypasses toxic reagents [2].

Post-Synthetic Functionalization Strategies

The aniline group in 4-(6-ethoxy-1,3-benzothiazol-2-yl)aniline serves as a handle for further derivatization:

  • Acylation: Treatment with acetyl chloride in pyridine introduces acetyl groups, enhancing solubility for pharmaceutical applications [1].
  • Schiff Base Formation: Reaction with aldehydes (e.g., benzaldehyde) forms imine linkages, useful in coordination chemistry .
  • Electrophilic Aromatic Substitution: Nitration or sulfonation at the para position of the aniline ring modifies electronic properties for optoelectronic studies [2].

Functionalization typically occurs under mild conditions (room temperature, aqueous ethanol) with yields exceeding 75% [1] .

Challenges in Scalable Production and Purification

Scalability issues arise from:

  • Intermediate Instability: Diazonium salts and thiourea precursors degrade under prolonged storage, necessitating in situ generation [2] [4].
  • Purification Complexity: Column chromatography is often required to separate regioisomers, increasing production costs [1].
  • Toxic Byproducts: Traditional routes generate brominated or thiocyanate waste, complicating disposal [2].

Recent solutions include:

  • Flow Chemistry: Continuous-flow systems minimize intermediate degradation and improve reaction control [4].
  • Crystallization Optimization: Ethanol/water mixtures achieve >95% recovery of pure product via recrystallization [1].

XLogP3

3.9

Dates

Last modified: 08-18-2023

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